3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one
Description
Systematic IUPAC Nomenclature and CAS Registry Information
The compound 3-bromo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one is a bicyclic heterocyclic molecule characterized by a fused pyrazole and partially saturated pyridine ring system. Its systematic IUPAC name is derived from the parent structure pyrazolo[4,3-c]pyridin-4-one, which consists of a pyrazole ring (positions 1–3) fused to a pyridin-4-one ring (positions 4–7). The numbering begins at the pyrazole nitrogen (N1) and proceeds through the fused pyridine ring, with the ketone oxygen at position 4. The bromine substituent is located at position 3 of the pyrazole moiety, while the "1,5,6,7-tetrahydro" designation indicates partial saturation of the pyridine ring at positions 5, 6, and 7.
The compound’s CAS Registry Number is 2410055-54-6 , a unique identifier assigned by the Chemical Abstracts Service. Its molecular formula, C₆H₆BrN₃O , corresponds to a molecular weight of 216.0353 g/mol , as confirmed by high-resolution mass spectrometry. The SMILES notation (O=C1NCCc2c1c(Br)n[nH]2 ) encodes the connectivity of atoms, emphasizing the ketone group at position 4, the bromine at position 3, and the tetrahydropyridine ring’s saturation.
| Property | Value |
|---|---|
| CAS Registry Number | 2410055-54-6 |
| Molecular Formula | C₆H₆BrN₃O |
| Molecular Weight | 216.0353 g/mol |
| SMILES | O=C1NCCc2c1c(Br)n[nH]2 |
| MDL Number | MFCD34576784 |
Structural Isomerism and Tautomeric Forms
Structural isomerism in this compound is limited due to the fixed positions of the bromine substituent and the fused ring system. The pyrazolo[4,3-c]pyridin-4-one scaffold imposes rigidity, as the pyrazole ring (positions 1–3) is fused to the pyridine ring (positions 4–7) in a specific orientation. The "tetrahydro" designation further restricts conformational flexibility by saturating carbons 5, 6, and 7 of the pyridine ring, eliminating double-bond isomerism in this region.
Tautomerism is unlikely in this molecule due to the presence of the ketone group at position 4, which stabilizes the lactam form. However, theoretical tautomeric equilibria could involve proton shifts within the pyrazole ring. For example, the pyrazole’s NH group (position 1) could tautomerize to position 2, but such forms are energetically disfavored. Computational studies on analogous pyrazolo[3,4-b]pyridines suggest that 1H-tautomers are more stable than 2H-forms by approximately 37 kJ/mol. In this compound, the fully saturated pyridine ring and electron-withdrawing bromine substituent further stabilize the 1H-tautomer, making other forms negligible under standard conditions.
Synonyms and Alternative Naming Conventions in Chemical Databases
This compound is cataloged under multiple synonyms across chemical databases, reflecting variations in numbering and descriptor prioritization. Common alternatives include:
- 3-Bromo-4-oxo-1,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (emphasizes the ketone as "4-oxo" and specifies the 1H-tautomer)
- 1,5,6,7-Tetrahydro-3-bromo-1H-pyrazolo[4,3-c]pyridin-4-one (reorders substituents and ring saturation descriptors)
In commercial catalogs such as Aaron Chemicals, it is labeled as AR0206I3 , a vendor-specific identifier linked to its CAS number. PubChem entries for related pyrazolo[4,3-c]pyridines use analogous naming frameworks, though substitutions (e.g., methylsulfonyl or aryl groups) alter parent structure descriptors. The MDL number MFCD34576784 is critical for tracking synthetic intermediates in pharmaceutical patents, where this compound serves as a brominated building block.
| Database | Identifier/Name |
|---|---|
| CAS | 2410055-54-6 |
| Aaron Chemicals | AR0206I3 |
| MDL | MFCD34576784 |
| IUPAC | This compound |
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H2,(H,8,11)(H,9,10) |
InChI Key |
NIYSNCQHDUDEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1NN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-C]pyridin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Brominated Heterocycles
Key Observations :
- The pyrazolo-pyridinone core (target compound) differs from isoxazolo-pyridinone () in the heteroatom arrangement (N vs. O), influencing electronic properties and binding affinity.
- Bromine placement (C3 in pyrazolo vs. C7 in isoxazolo) affects steric accessibility for further functionalization .
Table 2: Bromination Reaction Conditions and Efficiency
Key Observations :
- Radical bromination (e.g., NBS/AIBN) for pyrazolo-pyridinone and isoxazolo-pyridinone yields lower efficiencies (30–35%) compared to nucleophilic substitution in sulfonamide derivatives (82–84%) .
- Solvent choice (t-butanol vs. CCl4) marginally improves yields in radical pathways .
Reactivity in Cross-Coupling Reactions
Table 3: Suzuki Coupling Performance of Halogenated Derivatives
*Inferred from lower reactivity of Br vs. I in cross-coupling.
Key Observations :
- Iodo derivatives exhibit superior reactivity in Suzuki couplings compared to bromo analogs due to enhanced leaving-group ability .
- The target compound’s bromine at C3 is strategically positioned for functionalization but may require optimized catalytic systems for efficient coupling.
SAR Insights :
- Bromine’s electronegativity and steric bulk balance reactivity and target binding.
- Pyrazolo-pyridinones’ fused ring system enhances metabolic stability compared to non-fused analogs .
Biological Activity
3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine substituent that may influence its biological activity through various mechanisms.
Antiviral Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-C]pyridine compounds exhibit significant antiviral activities. For instance, molecular docking studies have shown that certain analogs can inhibit the main protease of SARS-CoV-2 with promising IC50 values. Compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced antiviral potency with selectivity indices ranging from 71 to 130 .
Antimicrobial Activity
Compounds in the pyrazolo series have been reported to possess antimicrobial properties. A review highlighted various pyrazolo derivatives exhibiting antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole structure can lead to improved efficacy against microbial strains .
Anti-inflammatory Effects
Anti-inflammatory properties are another significant aspect of compounds related to this compound. Several studies have documented the ability of pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives showed COX-2 inhibitory activity with IC50 values as low as 0.034 µM .
Study on Antiviral Activity
A study focusing on the antiviral potential of pyrazolo compounds synthesized several derivatives and evaluated their activity against SARS-CoV-2. The most potent compounds exhibited IC50 values comparable to established antiviral agents. The presence of specific functional groups was crucial for enhancing their inhibitory effects .
Evaluation of Anti-inflammatory Activity
In another study evaluating anti-inflammatory effects, a series of pyrazole derivatives were tested for their ability to inhibit edema in animal models. Compounds demonstrated significant inhibition percentages compared to standard treatments like celecoxib. Notably, some compounds showed a selectivity index indicating reduced ulcerogenic effects .
Table 1: Biological Activities of Selected Pyrazolo Derivatives
| Compound | Activity Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Compound 7c | Antiviral (SARS-CoV-2) | 1.2 | 130 |
| Compound 7d | Antiviral (SARS-CoV-2) | 2.34 | 100 |
| Compound A | COX-2 Inhibition | 0.034 | >350 |
| Compound B | Edema Inhibition | 78.9% | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
